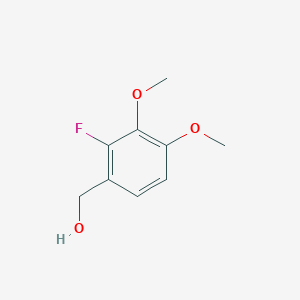

(2-Fluoro-3,4-dimethoxyphenyl)methanol

Beschreibung

(2-Fluoro-3,4-dimethoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol core (-CH₂OH) attached to a benzene ring substituted with fluorine at position 2 and methoxy (-OCH₃) groups at positions 3 and 4. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of fluorine and methoxy groups, which influence reactivity, stability, and bioavailability.

The reduction of aldehydes to primary alcohols (e.g., via NaBH₄ or catalytic hydrogenation) is a standard method, suggesting a plausible route for obtaining the methanol derivative.

Eigenschaften

Molekularformel |

C9H11FO3 |

|---|---|

Molekulargewicht |

186.18 g/mol |

IUPAC-Name |

(2-fluoro-3,4-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H11FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 |

InChI-Schlüssel |

KENAPLUXUWNTDX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)CO)F)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting differences in substituents, functional groups, and physicochemical properties:

Halogen Substitution: Fluoro vs. Chloro

- Electron Effects : Fluorine’s high electronegativity withdraws electron density from the aromatic ring, enhancing stability and resistance to electrophilic substitution. Chlorine, being less electronegative but larger, offers weaker inductive effects but may increase lipophilicity .

- Molecular Weight : The chloro analogue (202.64 g/mol) is ~16.46 g/mol heavier than the fluoro compound due to chlorine’s atomic mass .

- Reactivity : Chloro-substituted compounds are more prone to nucleophilic aromatic substitution (NAS) compared to fluoro derivatives, which are typically inert under similar conditions.

Functional Group Variations

- Carboxylic Acid vs. Alcohol : The acetic acid derivative (C₁₀H₁₁FO₄) exhibits higher polarity and acidity (pKa ~2.5–4.5 for -COOH) compared to the alcohol (pKa ~15–16 for -CH₂OH), making it more water-soluble but less stable in acidic environments .

- Aldehyde Precursor: The aldehyde (C₉H₉FO₃) serves as a synthetic intermediate; its carbonyl group (-CHO) is highly reactive, enabling reductions or condensations to generate downstream derivatives like the target methanol compound .

Substituent Position and Electronic Effects

- Dihydroxy vs. Dimethoxy : The dihydroxy analogue (2-Fluoro-3,4-dihydroxyphenethylamine HCl) lacks methoxy protection, increasing hydrogen-bonding capacity and water solubility. However, the free hydroxyl groups may reduce metabolic stability compared to methoxy-protected compounds .

- Methoxy Groups : The 3,4-dimethoxy substitution in the target compound provides steric bulk and electron-donating effects, stabilizing the aromatic ring and directing electrophilic reactions to specific positions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.